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For researchers, scientists, and drug development professionals, access to comprehensive and

reliable spectral data is paramount for the identification, characterization, and quality control of

chemical compounds. This guide provides a comparative overview of key spectral databases

containing information on (-)-Dihydrocarveol, a naturally occurring monoterpenoid of interest

in various research fields. The comparison focuses on data availability, accessibility, and the

level of experimental detail provided.

Comparison of Spectral Databases
A summary of spectral data availability for Dihydrocarveol and its stereoisomers across several

prominent databases is presented below. It is important to note that spectral data can be

specific to a particular stereoisomer, and availability for the exact (-)-Dihydrocarveol form may

vary.
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Experimental Protocols and Data Presentation
The quality and utility of spectral data are intrinsically linked to the experimental conditions

under which they were acquired. Detailed methodologies are crucial for data reproduction and

comparison.

Spectral Database for Organic Compounds (SDBS) is a comprehensive resource offering

various types of spectra for organic compounds.[10][11][12][13][14] For NMR spectra,

information on the solvent and instrument frequency is typically provided. Mass spectra are

generally electron ionization (EI-MS).[11] FT-IR spectra are also available.[11]

Biological Magnetic Resonance Bank (BMRB) provides detailed experimental information for

the NMR data it hosts. For (1R,2R,4R)-dihydrocarveol (bmse000533), the data includes 1D 1H,

1D 13C, and various 2D NMR spectra.[1] The experimental conditions specified include the

sample solvent (CDCl3), temperature (298K), and the spectrometer used (Bruker DMX -

500MHz).[1]

SpectraBase, a commercial database from Wiley, offers a range of spectra for different

stereoisomers of Dihydrocarveol.[2][3][4] For the available NMR spectra, the solvent (e.g.,

100% CDCl3), reference standard (e.g., 0.5% TMS), and temperature (298K) are often

documented.[2] Mass spectrometry data is available as GC-MS.[3]

The Human Metabolome Database (HMDB) primarily offers predicted MS/MS spectra for (-)-
Dihydrocarveol.[5] While experimental spectra are not directly provided, these predictions can

be a useful first-pass tool for identification.

NIST WebBook contains a mass spectrum for Neodihydrocarveol, a stereoisomer of

dihydrocarveol.[6] The data provided is an electron ionization mass spectrum.

ChemicalBook provides an infrared (IR) spectrum for Dihydrocarveol.[7] However, detailed

experimental parameters for the IR analysis are not readily available on the platform.

The Natural Products Magnetic Resonance Database (NP-MRD) is a user-friendly, open-

access database that contains both experimental and simulated 1H and 13C NMR spectra for

various natural products, including (1R,2R,4R)-Dihydrocarveol.[8][9] The database aims to

capture detailed metadata, including sample source and experimental methods.[9]
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Workflow for Spectral Data Acquisition and
Comparison
The process of finding and utilizing spectral data for a specific compound can be streamlined

by following a logical workflow. The diagram below illustrates a typical process for a researcher

seeking to acquire and compare spectral data for a compound like (-)-Dihydrocarveol.
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Caption: Workflow for acquiring and comparing spectral data for a target compound.
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Conclusion
A variety of both public and commercial databases offer spectral data for Dihydrocarveol and its

stereoisomers. For comprehensive and well-documented experimental data, the Spectral

Database for Organic Compounds (SDBS) and the Biological Magnetic Resonance Bank

(BMRB) are excellent starting points. Commercial databases like SpectraBase can provide

additional data, often with user-friendly interfaces. When the exact stereoisomer's data is

unavailable, researchers should consider data from other stereoisomers, keeping in mind the

potential for spectral differences. In the absence of sufficient experimental data, computational

prediction tools and ultimately, experimental determination, remain viable alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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